tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl group, a tetrahydrofuran ring, and an indole moiety
Preparation Methods
The synthesis of tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol precursor.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Final Coupling: The final step involves coupling the indole core with the tetrahydrofuran ring and tert-butyl group under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base
Chemical Reactions Analysis
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like PCC or DMP to form corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the tetrahydrofuran ring, depending on the reaction conditions and reagents used.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents
Mechanism of Action
The mechanism of action of tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran ring and tert-butyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(tetrahydrofuran-3-yl)piperazine-1-carboxylate:
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-pyrrole-1-carboxylate: This compound has a pyrrole ring instead of an indole ring, affecting its reactivity and biological activity.
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-benzimidazole-1-carboxylate: The benzimidazole ring provides different electronic properties compared to the indole ring, influencing its interactions with biological targets
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl 5-(oxolan-3-yl)indole-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-16(19)18-8-6-13-10-12(4-5-15(13)18)14-7-9-20-11-14/h4-6,8,10,14H,7,9,11H2,1-3H3 |
InChI Key |
MUCLTKVQYLPMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3CCOC3 |
Origin of Product |
United States |
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